molecular formula C19H21ClFNO3 B1149147 rac trans-Paroxetine-d4 Hydrochloride CAS No. 1217753-24-6

rac trans-Paroxetine-d4 Hydrochloride

Cat. No. B1149147
M. Wt: 365.8263432
InChI Key:
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Description

“rac trans-Paroxetine-d4 Hydrochloride” is an isotopically labeled selective serotonin reuptake inhibitor . It is used as a reference standard for highly accurate and reliable data analysis . The chemical name for this compound is (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl-d2)-4-(4-fluorophenyl)piperidine-6,6-d2 hydrochloride .


Molecular Structure Analysis

The molecular formula of “rac trans-Paroxetine-d4 Hydrochloride” is C19H16D4FNO3 HCl . This indicates that the molecule is composed of 19 carbon atoms, 16 hydrogen atoms, 4 deuterium atoms, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom.


Physical And Chemical Properties Analysis

“rac trans-Paroxetine-d4 Hydrochloride” is a solid substance that is soluble in dichloromethane, methanol, and water . It should be stored at -20° C, and its melting point is between 73-76° C .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, and precautions should be taken to avoid ingestion and inhalation . In case of exposure, it is recommended to wash with plenty of water and seek medical advice if necessary .

properties

IUPAC Name

(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-IMMCXTAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662165
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deroxat

CAS RN

1217753-24-6
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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